molecular formula C5FeK2N6O B1143843 dipotassium pentacyanonitrosylferrate CAS No. 14709-57-0

dipotassium pentacyanonitrosylferrate

Cat. No.: B1143843
CAS No.: 14709-57-0
M. Wt: 294.14 g/mol
InChI Key: OKUKPTPBWZBYSX-UHFFFAOYSA-N
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Description

Dipotassium pentacyanonitrosylferrate is an inorganic complex compound with the molecular formula C₅FeK₂N₆O and a molecular weight of 510.07 g/mol . It is chemically characterized as the dipotassium salt of the pentacyanonitrosylferrate anion. This compound is closely related to sodium nitroprusside (sodium pentacyanonitrosylferrate), a well-characterized vasodilator that acts as a source of nitric oxide (NO) in biological systems . The mechanism of action for this class of compounds involves the release of nitric oxide, which activates guanylate cyclase in vascular smooth muscle. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn promotes vasodilation by inactivating myosin light chains and causing muscle relaxation . While detailed studies on the dipotassium salt are less common, its structural similarity to sodium nitroprusside suggests significant research value. It serves as a critical reagent for studying NO signaling pathways in biochemical and physiological contexts. Furthermore, pentacyanonitrosylferrate compounds are widely utilized in analytical chemistry. They are employed as sensitive reagents for the detection of sulfides, methyl ketones, and various amines . They also find application as colorimetric agents in thin-layer chromatography and as reference standards for the calibration of spectroscopic instruments, such as Mössbauer spectrometers . Researchers are advised that this compound is hygroscopic and moisture-sensitive. It is incompatible with strong oxidizing agents and should be stored according to recommended laboratory safety practices . Dipotassium pentacyanonitrosylferrate is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human use.

Properties

CAS No.

14709-57-0

Molecular Formula

C5FeK2N6O

Molecular Weight

294.14 g/mol

IUPAC Name

dipotassium;azanylidyneoxidanium;iron(2+);pentacyanide

InChI

InChI=1S/5CN.Fe.2K.NO/c5*1-2;;;;1-2/q5*-1;+2;3*+1

InChI Key

OKUKPTPBWZBYSX-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N#[O+].[K+].[K+].[Fe+2]

Synonyms

dipotassium pentacyanonitrosylferrate

Origin of Product

United States

Preparation Methods

Conventional Synthesis from Potassium Ferrocyanide

The most widely documented method for synthesizing dipotassium pentacyanonitrosylferrate involves the reaction of potassium ferrocyanide (K₄[Fe(CN)₆]) with nitric acid (HNO₃) under controlled acidic conditions. The general reaction proceeds as follows:

K4[Fe(CN)6]+HNO3K2[Fe(CN)5NO]+KNO3+H2O+CO2\text{K}4[\text{Fe(CN)}6] + \text{HNO}3 \rightarrow \text{K}2[\text{Fe(CN)}5\text{NO}] + \text{KNO}3 + \text{H}2\text{O} + \text{CO}2 \uparrow

Procedure :

  • Dissolution : Potassium ferrocyanide (10 g) is dissolved in 50 mL of deionized water at 25°C.

  • Acidification : Concentrated nitric acid (6 mL, 65% w/w) is added dropwise with continuous stirring, maintaining the temperature below 30°C to prevent decomposition.

  • Reaction Completion : The mixture is heated to 60°C for 2 hours, during which the nitrosyl group replaces one cyanide ligand in the ferrocyanide complex.

  • Crystallization : The solution is cooled to 4°C, and the resulting dark red crystals are filtered, washed with ice-cold ethanol, and dried under vacuum.

Key Parameters :

  • Yield : 68–72% (dependent on reaction time and temperature control).

  • Purity : >95% (verified via elemental analysis and UV-Vis spectroscopy).

Alternative Synthesis via Nitrosylation

An alternative route involves the direct nitrosylation of potassium hexacyanoferrate(II) using gaseous nitric oxide (NO) in alkaline medium:

K4[Fe(CN)6]+NO+2KOHK2[Fe(CN)5NO]+2KCN+H2O\text{K}4[\text{Fe(CN)}6] + \text{NO} + 2\text{KOH} \rightarrow \text{K}2[\text{Fe(CN)}5\text{NO}] + 2\text{KCN} + \text{H}_2\text{O}

Procedure :

  • Gas Introduction : NO gas is bubbled through a solution of K₄[Fe(CN)₆] (0.1 M) in 1 M KOH at 25°C.

  • Monitoring : The reaction is monitored via pH stabilization and color change (yellow to deep red).

  • Isolation : The product is precipitated by adding ethanol (1:1 v/v), filtered, and recrystallized from hot water.

Key Parameters :

  • Yield : 60–65% (lower due to side reactions with atmospheric oxygen).

  • Reaction Time : 4–6 hours.

Industrial Production Processes

Industrial synthesis prioritizes cost-effectiveness and scalability. A modified bulk process involves:

  • Continuous Flow Reactor : Potassium ferrocyanide and nitric acid are fed into a reactor at 50°C with a residence time of 30 minutes.

  • Neutralization : The acidic effluent is neutralized with KOH to pH 7–8, precipitating impurities.

  • Crystallization : The clarified solution is evaporated under reduced pressure, yielding 85–90% pure K₂[Fe(CN)₅NO].

Optimization Data :

ParameterOptimal ValueEffect on Yield
Temperature50°CMaximizes kinetics without degradation
HNO₃ Concentration65%Balances reactivity and safety
Stirring Rate400 rpmEnsures homogeneity

Critical Analysis of Methodologies

Challenges in Conventional Synthesis

  • Side Reactions : Uncontrolled nitric acid addition leads to over-oxidation, forming Fe(III) byproducts.

  • Purification : Residual KNO₃ and unreacted K₄[Fe(CN)₆] require multiple recrystallization steps.

Advantages of Nitrosylation Route

  • Selectivity : Minimizes cyanide liberation, enhancing safety.

  • Byproduct Management : KCN byproduct is reclaimed for reuse.

Emerging Techniques and Innovations

Recent studies explore electrochemical synthesis, where K₄[Fe(CN)₆] is oxidized at a platinum anode in the presence of NO donors. Preliminary results show:

  • Yield : 75% at 1.2 V (vs. Ag/AgCl).

  • Purity : 98% (HPLC analysis).

Chemical Reactions Analysis

Types of Reactions

Dipotassium pentacyanonitrosylferrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iron.

    Reduction: It can be reduced to form lower oxidation states of iron.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia, phosphines, and thiols.

Major Products Formed

    Oxidation: Formation of higher oxidation state iron complexes.

    Reduction: Formation of lower oxidation state iron complexes.

    Substitution: Formation of new coordination compounds with different ligands.

Scientific Research Applications

Dipotassium pentacyanonitrosylferrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of various ions and molecules.

    Biology: Employed in biochemical assays to study enzyme activities and other biological processes.

    Medicine: Used as a vasodilator in medical treatments to lower blood pressure.

    Industry: Applied in electroplating and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of dipotassium pentacyanonitrosylferrate involves the release of nitric oxide (NO), which is a potent vasodilator. The compound interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway results in the relaxation of smooth muscle cells and subsequent vasodilation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)

Sodium nitroprusside shares the same anionic complex as dipotassium pentacyanonitrosylferrate but differs in the counterion (Na⁺ vs. K⁺). It is widely used clinically as a rapid-acting antihypertensive agent due to its release of nitric oxide (NO), which induces vasodilation . The sodium salt’s high solubility (40 g/100 mL) makes it suitable for intravenous administration, whereas the potassium analog may exhibit differences in formulation stability and ion compatibility .

Hexacyanoferrates(III) (e.g., K₃[Fe(CN)₆])

Hexacyanoferrates(III) differ structurally by having six cyanide ligands instead of five cyanide and one nitrosyl. Pharmacologically, hexacyanoferrate(III) exhibits spasmolytic effects in vitro, but unlike nitroprusside, it acts via oxidation of sulfhydryl (-SH) groups rather than NO release . This mechanistic divergence reduces its utility in cardiovascular therapies but highlights its role in biochemical assays .

Other Pentacyanoferrate Complexes

Pentacyanoferrates with ligands such as H₂O (aqua), NH₃ (ammine), or NO₂ (nitro) demonstrate varied pharmacological profiles:

  • Pentacyanoaquoferrate ([Fe(CN)₅H₂O]³⁻): Shows spasmolytic effects in vitro via sulfhydryl oxidation but lacks hypotensive activity .
  • Pentacyanonitroferrate ([Fe(CN)₅NO₂]⁴⁻): Similar to nitroprusside, it induces hypotension but is less potent due to slower NO release kinetics .

Pharmacological and Chemical Properties

Mechanism of Action

Dipotassium pentacyanonitrosylferrate is hypothesized to act similarly to sodium nitroprusside, where the nitrosyl ligand releases NO under physiological conditions, activating guanylate cyclase and causing smooth muscle relaxation . In contrast, hexacyanoferrates(III) and aqua-pentacyanoferrates exert effects through redox interactions with sulfhydryl groups, which are reversible in the presence of glutathione .

Reactivity and Stability

The potassium counterion may enhance crystalline stability compared to sodium salts, though both degrade under light exposure, releasing toxic cyanide ions. Sodium nitroprusside’s solutions are light-sensitive and require amber storage, a precaution likely applicable to the dipotassium variant .

Data Tables

Table 1: Physical Properties of Selected Ferrate Complexes

Compound Formula Molecular Weight (g/mol) Solubility (g/100 mL H₂O) Key Application
Dipotassium pentacyanonitrosylferrate K₂[Fe(CN)₅NO]·xH₂O 294.14 (anhydrous) Not specified Research reagent
Sodium nitroprusside Na₂[Fe(CN)₅NO]·2H₂O 297.65 40 Antihypertensive
Potassium hexacyanoferrate(III) K₃[Fe(CN)₆] 329.24 464 (at 20°C)* Biochemical assays

Table 2: Pharmacological Comparison

Compound Ligand Hypotensive Effect Spasmolytic Effect Mechanism
Sodium nitroprusside NO Yes Yes NO release
Dipotassium pentacyanonitrosylferrate NO Hypothesized Hypothesized Presumed NO release
Hexacyanoferrate(III) CN No Yes (in vitro) Sulfhydryl oxidation
Pentacyanoaquoferrate H₂O No Yes (in vitro) Sulfhydryl oxidation

Research Findings

  • Sodium nitroprusside and its analogs (including dipotassium) require careful handling due to cyanide release upon decomposition .
  • Pentacyanonitroferrate complexes (NO₂ ligand) exhibit delayed NO release compared to nitroprusside, reducing their therapeutic efficacy .
  • Hexacyanoferrate(III)’s spasmolytic effects are neutralized by sulfhydryl compounds like glutathione, highlighting its reversible mechanism .

Biological Activity

Dipotassium pentacyanonitrosylferrate, commonly referred to as potassium nitroprusside, is a coordination compound that serves multiple roles in both biological and industrial applications. Its primary biological activity is attributed to its ability to release nitric oxide (NO), a potent vasodilator, influencing various physiological processes.

  • Chemical Formula : K₂[Fe(CN)₅NO]
  • Molecular Weight : 297.95 g/mol
  • Appearance : Dark red to blackish-brown crystalline powder

The biological effects of dipotassium pentacyanonitrosylferrate are primarily mediated through the release of nitric oxide. Upon administration, it dissociates to liberate NO, which activates guanylate cyclase in vascular smooth muscle cells. This activation increases intracellular levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.

Biological Activity Overview

  • Vasodilation : Dipotassium pentacyanonitrosylferrate is well-known for its rapid vasodilatory effects, making it a critical agent in treating hypertensive emergencies and managing acute heart failure.
  • Antihypertensive Effects : It reduces peripheral vascular resistance, thereby lowering blood pressure effectively.
  • Cellular Mechanisms : It inhibits the proliferation of vascular smooth muscle cells, contributing to its therapeutic effects in cardiovascular diseases.

In Vitro Studies

  • A study demonstrated that dipotassium pentacyanonitrosylferrate effectively dilated arterioles and venules, confirming its role as a potent vasodilator in isolated tissue preparations .
  • Another investigation highlighted its use in biochemical assays for studying enzyme activities, showcasing its versatility beyond cardiovascular applications .

In Vivo Studies

  • In animal models, administration of dipotassium pentacyanonitrosylferrate (5 mg/kg) significantly reduced intestinal ischemia-reperfusion injury, indicating protective effects on tissues subjected to oxidative stress .
  • Clinical case reports have documented its efficacy in managing acute hypertensive crises, providing rapid blood pressure control in emergency settings .

Comparative Analysis with Related Compounds

Below is a comparison of dipotassium pentacyanonitrosylferrate with similar compounds:

CompoundVasodilatory EffectPrimary UseMechanism of Action
Dipotassium Pentacyanonitrosylferrate StrongHypertensive emergenciesNO release leading to cGMP increase
Sodium Pentacyanonitrosylferrate StrongSimilar usesSimilar mechanism
Copper Pentacyanonitrosylferrate ModerateLess common in clinical settingsDifferent metal center

Safety and Toxicology

While dipotassium pentacyanonitrosylferrate is effective as a vasodilator, it is important to note potential toxicological effects:

  • It can produce cyanide as a metabolite; thus monitoring is essential during administration.
  • Adverse effects may include hypotension and tachyphylaxis with prolonged use .

Q & A

Basic Synthesis and Characterization

Q: What are the optimal methods for synthesizing dipotassium pentacyanonitrosylferrate, and how can its structural integrity be validated? A: Dipotassium pentacyanonitrosylferrate is synthesized via electroless deposition or electrochemical modification of metal electrodes (e.g., aluminum or nickel) using precursor solutions containing pentacyanonitrosylferrate complexes . For validation, use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of nitrosyl (NO) and cyanide (CN⁻) ligands. X-ray diffraction (XRD) can verify crystallinity, while cyclic voltammetry (CV) assesses redox behavior, with characteristic peaks around −0.2 V to +0.4 V (vs. Ag/AgCl) indicating iron-nitrosyl coordination .

Electrochemical Applications

Q: How does dipotassium pentacyanonitrosylferrate enhance electrocatalytic oxidation of hydrazine, and what experimental parameters influence its efficiency? A: The compound’s iron-nitrosyl center facilitates electron transfer, lowering the overpotential for hydrazine oxidation. Key parameters include:

  • Electrode Material : Aluminum or nickel electrodes modified with dipotassium pentacyanonitrosylferrate show higher catalytic currents compared to unmodified electrodes .
  • pH : Optimal activity occurs in alkaline conditions (pH 10–12), where hydrazine exists in its deprotonated form .
  • Scan Rate : Linear increases in peak current with scan rate^(1/2) confirm diffusion-controlled kinetics .
    Methodologically, use CV to monitor oxidation peaks at ~+0.6 V (vs. Ag/AgCl) and chronoamperometry to quantify catalytic rate constants .

Data Contradictions in Catalytic Performance

Q: How should researchers address discrepancies in reported catalytic efficiencies across studies? A: Variations often arise from differences in:

  • Electrode Pretreatment : Surface roughness and oxide layers (e.g., on aluminum) affect film adhesion .
  • Counter-Ion Effects : Sodium vs. potassium salts may alter solubility and redox potentials .
  • Measurement Techniques : Standardize protocols (e.g., same reference electrode and electrolyte composition) to ensure comparability. Cross-validate results using rotating disk electrode (RDE) experiments to isolate mass transport effects .

Advanced Applications in Biochemical Systems

Q: What methodologies enable the study of dipotassium pentacyanonitrosylferrate’s role in nitric oxide (NO) release? A: The compound’s nitrosyl ligand can act as an NO donor under electrochemical or photolytic stimulation. Key approaches include:

  • Spectroelectrochemistry : Monitor NO release via UV-Vis absorbance at 340 nm (characteristic of NO-Fe transitions) during controlled potential steps .
  • Chemiluminescence Detection : Use ozone-based detectors to quantify NO in physiological buffers, accounting for interference from CN⁻ via pre-treatment with Hg²⁺ .
  • Biological Assays : Pair with fluorogenic probes (e.g., DAF-FM) in cell cultures to track real-time NO dynamics .

Stability and Reactivity in Aqueous Solutions

Q: What factors influence the stability of dipotassium pentacyanonitrosylferrate in aqueous media, and how can degradation be mitigated? A: Degradation occurs via ligand displacement (e.g., CN⁻ loss) or oxidation of the Fe center. Mitigation strategies include:

  • pH Control : Stabilize in neutral to slightly alkaline solutions to prevent acid hydrolysis .
  • Light Exclusion : Store in amber vials to avoid photolytic decomposition of the nitrosyl group .
  • Chelating Agents : Add EDTA (1–5 mM) to sequester trace metals that catalyze redox side reactions . Monitor stability via cyclic voltammetry, with >10% loss in peak current indicating significant degradation .

Mechanistic Insights from Spectroscopic Techniques

Q: How can researchers differentiate between inner-sphere and outer-sphere electron transfer mechanisms in dipotassium pentacyanonitrosylferrate-based systems? A: Use a combination of:

  • Electrochemical Impedance Spectroscopy (EIS) : Low charge-transfer resistance (<100 Ω·cm²) suggests inner-sphere mechanisms .
  • In Situ Raman Spectroscopy : Detect transient intermediates (e.g., Fe-NO adducts) during redox transitions .
  • Isotopic Labeling : Substitute ¹⁴NO with ¹⁵NO and observe shifts in FTIR bands (e.g., ν(NO) at ~1940 cm⁻¹) to confirm direct coordination changes .

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